molecular formula C10H9N3O B2475879 2-[(Pyridin-4-yl)methoxy]pyrimidine CAS No. 2198896-11-4

2-[(Pyridin-4-yl)methoxy]pyrimidine

Cat. No. B2475879
M. Wt: 187.202
InChI Key: NVIQUDNPPOYHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-4-yl)methoxy]pyrimidine, also known as P4MP, is a chemical compound that has gained significant attention in scientific research due to its potential use in drug discovery and development. P4MP is a heterocyclic compound that consists of a pyrimidine ring and a pyridine ring that are linked together by a methoxy group.

Scientific Research Applications

Anticancer Potential

Pyrimidines, including structures similar to "2-[(Pyridin-4-yl)methoxy]pyrimidine," are extensively studied for their anticancer properties. Pyrimidine-based compounds are known to exhibit diverse pharmacological activities due to their presence in DNA and RNA. Their anticancer potential is evidenced in various scaffolds, showcasing their ability to interact with different enzymes, targets, and receptors. The significant number of patents on pyrimidine-based anticancer agents indicates their importance in current research as potential future drug candidates (Kaur et al., 2014).

Anti-inflammatory Activities

Pyrimidines are recognized for their anti-inflammatory properties. They inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. This review highlights recent developments in the synthesis of pyrimidine derivatives and their potent anti-inflammatory effects, suggesting further research directions for developing new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).

Optical Sensors

Pyrimidine derivatives are also explored for their application as optical sensors due to their biological and medicinal relevance. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes. This review includes various pyrimidine-based optical sensors, highlighting the literature from 2005 to 2020, and underscores their significant biological and medicinal applications (Jindal & Kaur, 2021).

Synthetic Pathways and Drug Discovery

The pyranopyrimidine core, including variants of "2-[(Pyridin-4-yl)methoxy]pyrimidine," serves as a key precursor for the medicinal and pharmaceutical industries. This review focuses on the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, discussing synthetic pathways and the potential of these structures in drug discovery (Parmar et al., 2023).

Ligand Binding and Enzyme Inhibition

The study of ligands of the pyrimidine nucleoside phosphorylases provides insights into the structure-activity relationships of pyrimidine derivatives. This research contributes to the understanding of how these compounds can be potent inhibitors of enzymes like uridine phosphorylase and thymidine phosphorylase, offering a foundation for designing new inhibitors (Niedzwicki et al., 1983).

properties

IUPAC Name

2-(pyridin-4-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQUDNPPOYHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-4-yl)methoxy]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.